molecular formula C21H25FN6O3 B2496056 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 893944-98-4

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione

Cat. No. B2496056
CAS RN: 893944-98-4
M. Wt: 428.468
InChI Key: YKXYOHXHLRSHGV-UHFFFAOYSA-N
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Description

The compound “8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione” is a novel compound that has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .


Synthesis Analysis

The synthesis of this compound and its analogues has been explored in various studies . The structure-activity relationship of these compounds has been investigated, with the aim of improving their selectivity towards ENT2 over ENT1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further linked to a purine dione structure . The exact structure can be determined using techniques such as X-ray crystallography .

Mechanism of Action

The compound acts as an inhibitor of ENTs . It has been found to inhibit both ENT1 and ENT2, but it is more selective for ENT2 . The compound reduces the maximum rate of uridine transport in ENT1 and ENT2 without affecting the affinity constant .

Future Directions

The future directions for the research on this compound could involve further modification of its chemical structure to develop even better ENT2-selective inhibitors . This could have potential clinical, physiological, and pharmacological importance .

properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-14(29)12-28-17(23-19-18(28)20(30)25(3)21(31)24(19)2)13-26-8-10-27(11-9-26)16-7-5-4-6-15(16)22/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXYOHXHLRSHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione

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